molecular formula C17H14O6 B578914 Rhodoptilometrin CAS No. 15979-74-5

Rhodoptilometrin

Cat. No.: B578914
CAS No.: 15979-74-5
M. Wt: 314.293
InChI Key: FFCVGPRCQWKWLA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodoptilometrin is a natural product found in Anneissia bennetti, Echinaster guyanensis, and other organisms with data available.

Scientific Research Applications

Promoting Wound Healing and Cell Regeneration

Rhodoptilometrin, a compound derived from crinoids, has been shown to significantly enhance wound healing, migration, and proliferation of human gingival fibroblast cells. This compound does not affect oral mucosa fibroblast cells. It also increases the expression of genes and proteins related to cell adhesion and migration, such as focal adhesion kinase (FAK), fibronectin, and type I collagen. This compound alters the intracellular distribution of FAK and F-actin, and enhances oxidative phosphorylation (OXPHOS) and the expression of mitochondrial complexes, suggesting its potential as a therapeutic agent for gingival recession (Tseng et al., 2019).

Anti-inflammatory Properties

A study on the crinoid Himerometra magnipinna identified this compound as an anthraquinone with significant anti-inflammatory effects. This compound notably inhibited the accumulation of pro-inflammatory iNOS protein in LPS-stimulated RAW264.7 macrophage cells, highlighting its potential in anti-inflammatory applications (Lin et al., 2015).

Cytotoxic Effects and Potential in Cancer Research

This compound has demonstrated cytotoxic effects in tumor cell lines such as C6 glioma and Hct116 colon carcinoma. This indicates its potential as a lead structure for developing new anticancer drugs. It was found to inhibit several protein kinases associated with cell proliferation, survival, metastasis, and angiogenesis, without inducing oxidative stress or modulating Nrf2/ARE and NFκB signaling (Wätjen et al., 2017).

Anticancer Studies

Another study from the crinoid Colobometra perspinosa found this compound to be associated with in vitro anticancer activity. This compound, along with others isolated from the crinoid, was investigated for their anticancer properties, suggesting their potential role in cancer treatment (Wright et al., 2009).

Properties

CAS No.

15979-74-5

Molecular Formula

C17H14O6

Molecular Weight

314.293

IUPAC Name

1,3,8-trihydroxy-6-[(1S)-1-hydroxypropyl]anthracene-9,10-dione

InChI

InChI=1S/C17H14O6/c1-2-11(19)7-3-9-14(12(20)4-7)17(23)15-10(16(9)22)5-8(18)6-13(15)21/h3-6,11,18-21H,2H2,1H3/t11-/m0/s1

InChI Key

FFCVGPRCQWKWLA-NSHDSACASA-N

SMILES

CCC(C1=CC(=C2C(=C1)C(=O)C3=CC(=CC(=C3C2=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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